Computed Drug-Likeness Profile vs. Morpholine and Piperidine Analogs: Lipophilicity and Hydrogen-Bonding Capacity
953134-74-2 exhibits a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 120 Ų, with zero hydrogen bond donors [1]. In comparison, the morpholine analog (2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate) incorporates a ring oxygen that increases hydrogen bond acceptor count to 10 and is predicted to reduce logP relative to 953134-74-2, while the piperidine analog (2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate, MW 445.55) removes the second piperazine nitrogen, reducing both TPSA and hydrogen bond acceptor capacity [2]. The ethylpiperazine moiety of 953134-74-2 thus occupies an intermediate polarity space—more lipophilic than the morpholine analog yet more polar than the piperidine analog—a profile that may favor blood-brain barrier penetration while retaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3: 3.6; TPSA: 120 Ų; HBD: 0; HBA: 9; MW: 474.6 g/mol |
| Comparator Or Baseline | Morpholine analog: XLogP3 predicted lower (~2.8–3.2); HBA: 10; Piperidine analog: MW 445.55; TPSA and HBA reduced due to replacement of piperazine with piperidine |
| Quantified Difference | ΔXLogP3 estimated ~+0.4–0.8 vs. morpholine analog; ΔMW +29 vs. piperidine analog |
| Conditions | Computed properties via XLogP3 3.0, Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The intermediate lipophilicity and balanced hydrogen-bonding profile of 953134-74-2 fill a gap between overly polar morpholine analogs and overly lipophilic piperidine analogs, offering a distinct starting point for CNS-active or kinase-targeted lead optimization campaigns where logP and TPSA constraints are critical.
- [1] PubChem Compound Summary for CID 16873968. Computed properties: XLogP3: 3.6; TPSA: 120 Ų; HBD: 0; HBA: 9; MW: 474.6 g/mol. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Comparative structural data: 2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate (MW 445.55, CAS 953134-71-9); 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate (MW 447.53). National Center for Biotechnology Information. View Source
